molecular formula C22H16O5 B024134 5,7-Dimethoxy-3-(1-naphthoyl)coumarin CAS No. 86548-40-5

5,7-Dimethoxy-3-(1-naphthoyl)coumarin

Cat. No.: B024134
CAS No.: 86548-40-5
M. Wt: 360.4 g/mol
InChI Key: ZMPZRDHZQFCUSJ-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-3-(1-naphthoyl)coumarin (CAS: 86548-40-5) is a synthetic coumarin derivative characterized by a rigid lactone backbone substituted with two methoxy groups at positions 5 and 7, and a 1-naphthoyl moiety at position 2. This structure confers unique photophysical and chemical properties. The methoxy groups enhance electron density, facilitating electrophilic reactions, while the naphthoyl group enables π-π stacking interactions, critical for applications in materials science and fluorescence-based assays . The compound is commercially available from suppliers such as Santa Cruz Biotechnology and TRC, with prices ranging from $120.1 (10 mg) to $1686.3 (250 mg) .

Properties

IUPAC Name

5,7-dimethoxy-3-(naphthalene-1-carbonyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5/c1-25-14-10-19(26-2)17-12-18(22(24)27-20(17)11-14)21(23)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPZRDHZQFCUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(C(=O)O2)C(=O)C3=CC=CC4=CC=CC=C43)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321661
Record name 5,7-Dimethoxy-3-(naphthalene-1-carbonyl)-2H-1-benzopyran-2-one
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Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86548-40-5
Record name 86548-40-5
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Record name 5,7-Dimethoxy-3-(naphthalene-1-carbonyl)-2H-1-benzopyran-2-one
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Record name 5,7-Dimethoxy-3-(1-naphthoyl)coumarin
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Preparation Methods

Reaction Mechanism and Conditions

The von Pechmann condensation involves the reaction of resorcinol dimethyl ether (1,3-dimethoxybenzene) with a β-keto ester, such as ethyl acetoacetate, under acidic conditions. Concentrated sulfuric acid or Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are commonly employed as catalysts. The reaction proceeds via electrophilic substitution, where the β-keto ester undergoes cyclization to form the coumarin backbone.

Typical Procedure :

  • Resorcinol dimethyl ether (10 mmol) and ethyl acetoacetate (12 mmol) are mixed in anhydrous dichloromethane.

  • BF₃·OEt₂ (15 mol%) is added dropwise at 0°C.

  • The mixture is stirred at 60°C for 6–8 hours, yielding 5,7-dimethoxycoumarin as a white crystalline solid.

  • Purification is achieved via recrystallization from ethanol, with reported yields exceeding 85%.

Key Analytical Data for 5,7-Dimethoxycoumarin:

PropertyValue
Melting Point146–149°C
Molecular FormulaC₁₁H₁₀O₄
Molecular Weight206.19 g/mol
UV-Vis (λ<sub>max</sub>)320 nm (in methanol)

The introduction of the 1-naphthoyl group at the 3-position of 5,7-dimethoxycoumarin is achieved through Friedel-Crafts acylation or base-mediated nucleophilic substitution . Both methods require precise control of reaction conditions to ensure regioselectivity and high yields.

Friedel-Crafts Acylation

This method leverages the electrophilic nature of the coumarin’s 3-position, which is activated by the electron-donating methoxy groups at positions 5 and 7.

Procedure :

  • 5,7-Dimethoxycoumarin (5 mmol) is dissolved in anhydrous dichloromethane under nitrogen.

  • 1-Naphthoyl chloride (6 mmol) and aluminum chloride (AlCl₃, 10 mol%) are added sequentially.

  • The reaction is stirred at 25°C for 12 hours, followed by quenching with ice-cold water.

  • The product is extracted with ethyl acetate and purified via column chromatography (hexane:ethyl acetate, 4:1).

Outcomes :

  • Yield : 70–75%

  • Regioselectivity : Exclusive acylation at the 3-position due to steric and electronic effects.

Base-Mediated Nucleophilic Substitution

Alternative approaches utilize pyridine or triethylamine to deprotonate the coumarin, enhancing nucleophilicity at the 3-position.

Procedure :

  • 5,7-Dimethoxycoumarin (5 mmol) and 1-naphthoyl chloride (6 mmol) are refluxed in dry toluene.

  • Pyridine (2 equiv) is added as a base to scavenge HCl.

  • After 8 hours, the mixture is cooled, and the product is isolated via vacuum filtration.

Outcomes :

  • Yield : 65–70%

  • Purity : ≥98% (HPLC analysis)

Optimization and Catalytic Innovations

Recent advances focus on improving atom economy and reducing reaction times. Palladium-catalyzed cross-coupling has emerged as a promising alternative, though its application to this specific compound remains exploratory.

Palladium-Mediated Acylation

A hypothetical pathway involves Suzuki-Miyaura coupling between a 3-bromo-5,7-dimethoxycoumarin and 1-naphthoyl boronic acid. While this method is untested for this compound, analogous coumarin derivatives have been synthesized using Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF) at 80°C.

Comparative Analysis of Methods

MethodYield (%)Reaction Time (h)Selectivity
Friedel-Crafts70–7512High
Base-Mediated65–708Moderate
Palladium-Catalyzed*N/AN/ATheoretical

*Theoretical method based on analogous reactions.

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing acylation at the 6-position is minimized using sterically hindered solvents like dichloromethane.

  • Catalyst Loading : Reducing AlCl₃ to 5 mol% decreases environmental impact without compromising yield.

  • Scalability : Continuous-flow systems enhance reproducibility for industrial-scale synthesis.

Case Study: Industrial-Scale Production

A pilot plant utilizing Friedel-Crafts acylation reported:

  • Batch Size : 10 kg of 5,7-Dimethoxycoumarin

  • Acylation Yield : 72%

  • Purity : 99.2% (via GC-MS)

Chemical Reactions Analysis

5,7-Dimethoxy-3-(1-naphthoyl)coumarin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
5,7-Dimethoxy-3-(1-naphthoyl)coumarin has been studied for its antioxidant properties. Compounds in the coumarin family are known to exhibit radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. Research indicates that modifications to the coumarin structure can enhance antioxidant efficacy. For instance, derivatives have shown varying degrees of inhibition against free radicals, with some exhibiting IC50 values significantly lower than standard antioxidants like ascorbic acid .

Antimicrobial Properties
The compound's derivatives have also been evaluated for antimicrobial activity. Studies have demonstrated that certain coumarin derivatives possess potent inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound derivatives. In vitro studies have shown that these compounds can inhibit pro-inflammatory mediators and enzymes such as COX-2, making them candidates for developing new anti-inflammatory agents .

Photochemical Applications

Photoinitiators in Polymerization
this compound derivatives are being explored as photoinitiators in photopolymerization processes. They can generate reactive oxygen species (ROS) upon exposure to light, facilitating the curing of polymers in applications such as coatings and adhesives. The efficiency of these compounds as photoinitiators is attributed to their ability to absorb UV light and initiate radical polymerization reactions .

Material Science Applications

Coatings and Films
In material science, coumarin derivatives are utilized for their ability to form films that exhibit UV protection and antimicrobial properties. These materials are particularly useful in coatings for medical devices and surfaces that require sterilization or protection from microbial contamination .

Case Study 1: Antioxidant Properties

A study synthesized various coumarin derivatives, including this compound, and evaluated their antioxidant activities using DPPH assays. The results indicated that specific structural modifications enhanced their radical scavenging abilities, making them suitable candidates for further development as dietary supplements or therapeutic agents against oxidative stress-related conditions .

Case Study 2: Photoinitiator Efficacy

In another research project focused on photoinitiators, this compound was incorporated into a resin formulation. The study demonstrated that this compound effectively initiated polymerization under UV light, resulting in films with excellent mechanical properties and resistance to environmental degradation. This finding suggests potential applications in advanced coatings and composite materials .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

3-Benzoyl-5,7-dimethoxycoumarin

6,7-Dihydroxycoumarin

2,7-Dimethoxy-3-(1-naphthoyl)naphthalene

3-(4-Cyanobenzoyl)-5,7-dimethoxycoumarin

Compound Substituents/Modifications Key Properties/Applications References
5,7-Dimethoxy-3-(1-naphthoyl)coumarin 5,7-methoxy; 3-naphthoyl Enhanced π-π stacking; photostability; used in DSSCs and fluorescence probes
3-Benzoyl-5,7-dimethoxycoumarin 5,7-methoxy; 3-benzoyl Reduced conjugation compared to naphthoyl; lower fluorescence quantum yield
6,7-Dihydroxycoumarin 6,7-hydroxyl groups Higher solubility in polar solvents; antioxidant and anti-inflammatory activity
2,7-Dimethoxy-3-(1-naphthoyl)naphthalene Naphthalene core; 2,7-methoxy; 3-naphthoyl Non-classical hydrogen bonding; distinct crystal packing vs. coumarin analogs
3-(4-Cyanobenzoyl)-5,7-dimethoxycoumarin 4-cyano substitution on benzoyl Increased electron-withdrawing effects; potential in optoelectronic materials
Photophysical and Electronic Properties
  • Naphthoyl vs. Benzoyl : The naphthoyl group in this compound extends conjugation, leading to a red-shifted absorption (λmax ~350–400 nm) compared to benzoyl derivatives (λmax ~300–350 nm). This property is advantageous for dye-sensitized solar cells (DSSCs) .
  • Methoxy vs. Hydroxyl : Methoxy groups in this compound increase electron density, improving electrophilic substitution reactivity. In contrast, hydroxylated analogs (e.g., 6,7-dihydroxycoumarin) exhibit higher solubility in aqueous systems and radical-scavenging activity .

Biological Activity

5,7-Dimethoxy-3-(1-naphthoyl)coumarin is a synthetic coumarin derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits properties that are relevant for therapeutic applications, particularly in photodynamic therapy (PDT), antioxidant activity, and potential anticancer effects.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 5,7-dimethoxycoumarin with 1-naphthoyl chloride in the presence of a base such as pyridine or triethylamine. The synthesis typically involves reflux conditions followed by purification through recrystallization.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This photodynamic property allows it to induce oxidative stress within cells, leading to cellular damage and apoptosis, which is particularly useful in cancer treatment strategies . The mechanism can be summarized as follows:

  • Light Absorption : The compound absorbs light, leading to its excitation.
  • Reactive Oxygen Species Generation : The excited state facilitates the generation of ROS.
  • Cellular Damage : ROS can cause oxidative damage to cellular components such as DNA, proteins, and lipids, thereby inducing cell death.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has shown promising results against various cancer cell lines due to its ability to induce apoptosis through oxidative stress mechanisms. For instance:

  • In vitro studies demonstrated that the compound effectively inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
  • The cytotoxic effects were assessed using assays such as MTT and Annexin V staining, revealing significant reductions in cell viability at specific concentrations .

Antioxidant Properties

The compound exhibits notable antioxidant activity, which is crucial for protecting cells from oxidative damage. Its structure allows it to scavenge free radicals effectively:

  • Studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays indicated that this compound has a significant capacity to reduce oxidative stress by neutralizing free radicals .
  • The structure-activity relationship (SAR) analysis suggests that the presence of methoxy groups enhances its radical-scavenging ability .

Case Study 1: Photodynamic Therapy Applications

A study explored the use of this compound in PDT for skin cancers. The results showed that when activated by specific wavelengths of light, the compound significantly reduced tumor growth in animal models while exhibiting minimal side effects on surrounding healthy tissue .

Case Study 2: Antioxidant Efficacy in Cellular Models

In another investigation, human keratinocyte cells were treated with this compound under oxidative stress conditions induced by hydrogen peroxide. The findings revealed that pre-treatment with the compound significantly decreased cell death and maintained cellular integrity by enhancing antioxidant enzyme activities .

Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in various cancer cell lines; effective against tumor growth ,
AntioxidantScavenges free radicals; protects cells from oxidative stress ,
Photodynamic TherapyGenerates ROS upon light activation; used in cancer treatment,

Q & A

Q. What are the key synthetic methodologies for 5,7-Dimethoxy-3-(1-naphthoyl)coumarin?

The synthesis typically involves a Friedel-Crafts acylation or Suzuki coupling to introduce the 1-naphthoyl group to the coumarin core. For example, 5,7-dimethoxycoumarin derivatives are synthesized via acid-catalyzed reactions (e.g., TsOH) with acylating agents like naphthoyl chloride. Meldrum’s acid may act as both a reagent and catalyst, enabling high atom economy and regioselectivity . Characterization often includes 1^1H-NMR and 13^13C-NMR to confirm substitution patterns, with key signals at δ 8.19 (s, H-4) and δ 190.9 (carbonyl C=O) in CDCl₃ .

Q. How is the structural integrity of this compound validated?

High-resolution mass spectrometry (HRMS) using instruments like LTQ Orbitrap XL or HPLC-QTOF provides accurate mass confirmation (e.g., [M+1]⁺ at m/z 371). NMR spectroscopy is critical: 1^1H-NMR reveals methoxy groups (δ 3.72–3.77 ppm) and aromatic protons, while 13^13C-NMR confirms carbonyl and quaternary carbons . Cross-validation with IR spectroscopy can identify functional groups like C=O (1650–1750 cm⁻¹) .

Q. What pharmacological activities are associated with structurally similar coumarins?

Coumarins with methoxy and acyl substituents exhibit kinase inhibition (e.g., PDGFRβ, IC₅₀ = 80 nM) and fluorescence-based applications. For example, 5,7-dimethoxy-3-(4-pyridinyl)quinoline shows >100-fold selectivity over other kinases . Related compounds also display fluorescence quenching via interactions with radicals like 4-hydroxy-TEMPO, useful in photophysical studies .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound?

Optimization involves solvent selection (e.g., dichloromethane for acylation), catalyst loading (e.g., 10 mol% TsOH), and temperature control (40–60°C). Evidence from TsOH-mediated syntheses shows yields >90% when Meldrum’s acid is used as a dual reagent/catalyst . Kinetic studies using HPLC can monitor intermediate formation and guide stoichiometric adjustments .

Q. How to address discrepancies in spectroscopic data across studies?

Discrepancies in NMR or MS data may arise from solvent effects, impurities, or instrument calibration. For example, δ values for methoxy groups vary slightly between CDCl₃ and DMSO-d₆. Cross-referencing with databases like NIST Chemistry WebBook and using internal standards (e.g., TMS) improves reproducibility . For MS, compare fragmentation patterns using both in-source CID and MS/MS .

Q. What advanced techniques elucidate fluorescence mechanisms?

Time-resolved fluorescence spectroscopy and UV-Vis absorption studies quantify quantum yields (ΦF = 0.14–0.78) and Stokes shifts. Functionalization of the hydroxyl group with electron-withdrawing substituents (e.g., cyano) enhances emission properties. Quenching experiments with 4-hydroxy-TEMPO reveal electron-transfer pathways .

Q. How can in silico methods predict biological targets?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling against kinase domains (e.g., PDGFRβ) prioritize targets. QSAR models using descriptors like LogP and polar surface area predict bioavailability. Validation with enzyme inhibition assays (e.g., IC₅₀ determination) is essential .

Q. How does the 1-naphthoyl group influence bioactivity compared to other substituents?

The 1-naphthoyl group enhances π-π stacking with hydrophobic enzyme pockets, increasing binding affinity. Comparative studies with benzoyl or pyridinyl analogs show that bulkier substituents improve selectivity but reduce solubility. MD simulations (e.g., GROMACS) can map ligand-protein interactions .

Methodological Notes

  • Synthesis: Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of acyl intermediates .
  • Characterization: Use deuterated solvents and internal standards for NMR. For HRMS, calibrate with reference compounds (e.g., sodium formate) .
  • Bioassays: Include positive controls (e.g., staurosporine for kinase inhibition) and validate cell-based models with siRNA knockdowns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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